REACTION_CXSMILES
|
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](F)=[CH:5][CH:4]=1)#[N:2].[OH:14][C:15]1([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>N1C=CC=CC=1>[OH:14][C:15]1([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:20][CH2:19][N:18]([C:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C2=CC=CC=C12)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
83 mg
|
Type
|
reactant
|
Smiles
|
OC1(CCNCC1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was shaken at 110° C. for 3 days in a sealed vial
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
The product mixture was extracted with ethyl acetate (2×1 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic phases were concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative reversed phase HPLC
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCN(CC1)C1=CC=C(C2=CC=CC=C12)C#N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |